3-(Piperidin-1-yl)propan-1-amine dihydrochloride
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Overview
Description
3-(Piperidin-1-yl)propan-1-amine dihydrochloride is an organic compound with the molecular formula C8H18N2·2HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications. This compound is known for its role as an intermediate in the synthesis of more complex molecules and its potential biological activities.
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus have been found to interact with various targets, including muscarinic receptors .
Mode of Action
For instance, Biperiden, a muscarinic antagonist with a piperidine nucleus, has effects in both the central and peripheral nervous systems .
Biochemical Pathways
Piperidine derivatives have been reported to exhibit antiproliferative activity by inhibiting tubulin polymerization .
Result of Action
Compounds with a piperidine nucleus have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Biochemical Analysis
Biochemical Properties
3-(Piperidin-1-yl)propan-1-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can affect the metabolic pathways of various drugs, leading to altered pharmacokinetics and pharmacodynamics. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . This modulation can lead to changes in downstream signaling pathways, affecting cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity[3][3]. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity, affecting drug metabolism . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors[3][3].
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health . At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies to avoid potential toxicity while achieving the desired therapeutic outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within different cellular compartments . The compound’s distribution can be influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters . Understanding these transport and distribution mechanisms is crucial for predicting the compound’s behavior in vivo.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism . This subcellular localization can influence the compound’s efficacy and potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride typically involves the reaction of piperidine with 3-chloropropylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated and purified through crystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
3-(Piperidin-1-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(3-Aminopropyl)piperidine: A closely related compound with similar structural features.
3-(Piperidin-1-yl)propan-1-ol: Another derivative of piperidine with a hydroxyl group instead of an amine group.
Comparison: 3-(Piperidin-1-yl)propan-1-amine dihydrochloride is unique due to its specific amine functionality, which allows it to participate in a wide range of chemical reactions. Compared to its analogs, it offers distinct reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
24025-07-8 |
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Molecular Formula |
C8H19ClN2 |
Molecular Weight |
178.70 g/mol |
IUPAC Name |
3-piperidin-1-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c9-5-4-8-10-6-2-1-3-7-10;/h1-9H2;1H |
InChI Key |
XVCLTWCZOMIGSH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCN.Cl.Cl |
Canonical SMILES |
C1CCN(CC1)CCCN.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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